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Compound of Interest

Compound Name: 2-Cyclohexyl-5-methylphenol

Cat. No.: B074836

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-
Cyclohexyl-5-methylphenol. Due to the limited availability of published experimental spectral
data for this specific compound, this guide focuses on predicted spectroscopic data, standard
analytical methodologies, and the logical workflow for structural confirmation. The information
presented herein is intended to serve as a valuable resource for researchers and scientists
involved in the characterization of phenolic compounds and related small molecules.

Compound lIdentification

Property Value

IUPAC Name 2-Cyclohexyl-5-methylphenol[1]

Synonyms 4-Cyclohexyl-3-hydroxytoluene

CAS Number 1596-13-0

Molecular Formula Ci3H1s0[1]

Molecular Weight 190.28 g/mol [1]

SMILES CC1=CC(=C(C=C1)C2CCCCC2)0[1]

InChl Key SRGATTGYDONWOU-UHFFFAOYSA-N[1]
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Cyclohexyl-5-
methylphenol. These predictions are generated using established algorithms and provide a
baseline for the expected spectral characteristics of the compound.

Predicted ‘H NMR Data (500 MHz, CDCIls)

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~7.0-7.2 d 1H Ar-H
~6.7-6.9 d 1H Ar-H
~6.6 - 6.7 S 1H Ar-H
~45-55 brs 1H OH
~2.8-3.0 m 1H Ar-CH-(cyclohexyl)
~2.3 S 3H Ar-CHs
~1.2-1.9 m 10H Cyclohexyl-CH:z

Predicted **C NMR Data (125 MHz, CDCIs)
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Chemical Shift (ppm) Carbon Type Assighment
~150 - 155 C Ar-C-OH

~135 - 140 C Ar-C-CHs

~130 - 135 C Ar-C-Cyclohexyl
~128 - 130 CH Ar-CH
~125-128 CH Ar-CH
~115-120 CH Ar-CH

~35-40 CH Ar-CH-(cyclohexyl)
~30-35 CH:z Cyclohexyl-CH2
~25-30 CH2 Cyclohexyl-CH:z
~20 - 25 CHs Ar-CHs

ELemgje_d_Mass_Sp_e_ciLQmﬂuLQata_(Elgﬂangmzatmn)

Predicted Fragment

190 [M]* (Molecular lon)

175

107 [M - CeH11]* (Loss of cyclohexyl radical)
91 [C7H7]* (Tropylium ion)

Predicted Infrared (IR) Spectroscopy Data

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch (phenolic)
3100 - 3000 Medium C-H stretch (aromatic)
2950 - 2850 Strong C-H stretch (aliphatic)
1600 - 1450 Medium-Strong C=C stretch (aromatic ring)
1260 - 1180 Strong C-O stretch (phenol)

C-H out-of-plane bend
850 - 750 Strong ( tic)
aromatic

Predicted UV-Visible Spectroscopy Data

For aromatic compounds like 2-Cyclohexyl-5-methylphenol, two main absorption bands are
expected.[2] The primary band is anticipated around 220 nm, with a secondary, less intense
band around 270-280 nm. The presence of alkyl and hydroxyl substituents on the benzene ring
may cause a slight bathochromic (red) shift of these absorption maxima.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic
compounds like 2-Cyclohexyl-5-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining *H and 3C NMR spectra.

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).[3] The solvent should be chosen based on the
sample's solubility and its residual peak should not interfere with the analyte's signals.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts to 0 ppm.[4]

o Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.
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e Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to ensure a homogeneous magnetic field.

e Acquisition of *H NMR Spectrum:
o Acquire a *H NMR spectrum using a standard pulse program.
o Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
o Use an appropriate number of scans to achieve a good signal-to-noise ratio.
e Acquisition of 13C NMR Spectrum:
o Acquire a proton-decoupled 13C NMR spectrum.
o Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

o Alarger number of scans and a longer relaxation delay may be necessary due to the lower
natural abundance and longer relaxation times of 13C nuclei.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Mass Spectrometry (MS)

This protocol describes a general method for obtaining a mass spectrum using gas
chromatography-mass spectrometry (GC-MS).

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or methanol.

o« GC-MS System: Use a GC system equipped with a capillary column suitable for the analysis
of phenolic compounds (e.g., a non-polar or medium-polarity column). The GC is coupled to
a mass spectrometer, typically with an electron ionization (EI) source.

« Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the GC inlet.
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o Chromatographic Separation: The sample is vaporized and carried by an inert gas through
the GC column, where separation of components occurs based on their boiling points and
interactions with the stationary phase.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source. In El, high-energy electrons bombard the molecules, causing ionization and
fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly
used.

ATR Method:
 Instrument Background: Record a background spectrum of the clean ATR crystal.
o Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

o Pressure Application: Apply pressure to ensure good contact between the sample and the
crystal.

e Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm™2).
o Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent after analysis.
KBr Pellet Method:

o Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
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» Pellet Formation: Place the mixture in a pellet press and apply high pressure to form a
transparent or translucent pellet.

e Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and
acquire the spectrum.

UV-Visible (UV-Vis) Spectroscopy

This protocol is for obtaining a UV-Vis spectrum of a compound in solution.

e Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest
(typically above 200 nm) and in which the sample is soluble. Ethanol or methanol are
common choices for phenolic compounds.

o Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The
concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the
wavelength of maximum absorbance (A_max).

 Instrument Blank: Fill a cuvette with the pure solvent and use it to zero the
spectrophotometer (record a baseline).

o Sample Measurement: Fill a matched cuvette with the sample solution and place it in the
spectrophotometer.

e Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400
nm) to obtain the absorption spectrum.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (A_max).

Structural Elucidation Workflow

The structural elucidation of an unknown compound is a systematic process that integrates
data from various analytical techniques. The following diagram illustrates the logical workflow
for confirming the structure of 2-Cyclohexyl-5-methylphenol.
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Preliminary Analysis
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Conclusion
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Click to download full resolution via product page

A logical workflow for the structural elucidation of 2-Cyclohexyl-5-methylphenol.

Conclusion

The structural elucidation of 2-Cyclohexyl-5-methylphenol can be systematically achieved
through the combined application of modern spectroscopic techniques. While experimental
data for this specific molecule is not readily available in the public domain, this guide provides a
robust framework based on predicted data and standard analytical protocols. The presented
workflow, from preliminary analysis to the integration of mass spectrometry, infrared and
nuclear magnetic resonance spectroscopy, and UV-Vis spectroscopy, offers a clear path for the
unambiguous confirmation of its chemical structure. This guide serves as a practical resource
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for researchers in the fields of chemistry and drug development engaged in the
characterization of novel or known small molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Cyclohexyl-5-methylphenol | C13H180 | CID 1538498 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

3. benchchem.com [benchchem.com]

4. NMR Spectroscopy [www2.chemistry.msu.edu]

To cite this document: BenchChem. [Structural Elucidation of 2-Cyclohexyl-5-methylphenol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074836#structural-elucidation-of-2-cyclohexyl-5-
methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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